molecular formula C9H10N2OS B072306 Acetamide, N-[(phenylamino)thioxomethyl]- CAS No. 1132-44-1

Acetamide, N-[(phenylamino)thioxomethyl]-

Cat. No.: B072306
CAS No.: 1132-44-1
M. Wt: 194.26 g/mol
InChI Key: DBOBDMZHSHKLSJ-UHFFFAOYSA-N
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Description

OSM-S-53 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria. The aminothienopyrimidine series, including OSM-S-53, is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-53 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of thiophene starting materials, which are then subjected to various organic reactions to form the desired aminothienopyrimidine structure .

Industrial Production Methods: While specific industrial production methods for OSM-S-53 are not detailed, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: OSM-S-53 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

OSM-S-53 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-53 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-53 disrupts protein synthesis, leading to the death of the parasite. The compound forms a covalent adduct with the enzyme, effectively blocking its activity .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified in the same series.

Uniqueness: OSM-S-53 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. Compared to similar compounds, OSM-S-53 has shown lower mammalian cell toxicity and a lower propensity for resistance development .

Properties

IUPAC Name

N-(phenylcarbamothioyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBDMZHSHKLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357509
Record name Acetamide, N-[(phenylamino)thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-44-1
Record name Urea, 1-acetyl-3-phenyl-2-thio-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[(phenylamino)thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-3-phenyl-2-thiourea
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